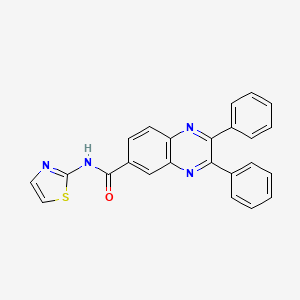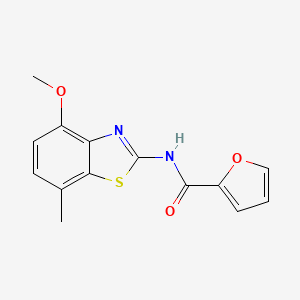![molecular formula C9H15IO B2431610 6-(iodomethyl)-7-oxaspiro[3.5]nonane CAS No. 2490431-97-3](/img/structure/B2431610.png)
6-(iodomethyl)-7-oxaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(iodomethyl)-7-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and an oxaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(iodomethyl)-7-oxaspiro[3.5]nonane typically involves the reaction of a suitable spirocyclic precursor with an iodinating agent. One common method is the iodination of a spirocyclic alcohol using iodine and a suitable oxidizing agent, such as pyridinium chlorochromate, under mild conditions. The reaction proceeds via the formation of an intermediate spirocyclic iodide, which is then converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(iodomethyl)-7-oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding spirocyclic ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Spirocyclic amines, thiols, or ethers.
Oxidation: Spirocyclic ketones or aldehydes.
Reduction: Spirocyclic hydrocarbons.
Applications De Recherche Scientifique
6-(iodomethyl)-7-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties, such as high thermal stability or specific optical characteristics.
Mécanisme D'action
The mechanism of action of 6-(iodomethyl)-7-oxaspiro[3.5]nonane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
- 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane
- tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate
- 7-azaspiro[3.5]nonane
- 1-oxa-8-azaspiro[4.5]decane
Comparison: 6-(iodomethyl)-7-oxaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of an iodomethyl group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of functionalization, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
8-(iodomethyl)-7-oxaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO/c10-7-8-6-9(2-1-3-9)4-5-11-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCRAZPJYZIYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCOC(C2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431533.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)
![4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE](/img/structure/B2431539.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2431542.png)


![N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431545.png)
![N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2431546.png)

